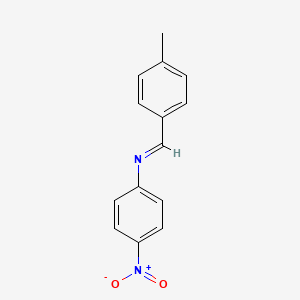

N-(4-methylbenzylidene)-4-nitroaniline

Description

N-(4-Methylbenzylidene)-4-nitroaniline (C₁₄H₁₂N₂O₂) is a Schiff base synthesized via condensation of 4-methylbenzaldehyde and 4-nitroaniline. Its structure features a 4-methylbenzylidene group linked to a 4-nitroaniline moiety via an imine bond (C=N) . Key properties include:

- Molecular formula: C₁₄H₁₂N₂O₂.

- SMILES: CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N+[O-].

- Applications: Corrosion inhibition in acidic environments , nonlinear optics (NLO) studies , and crystal engineering due to dynamic conformational changes .

- Collision cross-section (CCS): Predicted CCS values range from 152.6 Ų ([M+H]⁺) to 168.1 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No. |

20192-50-1 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |

InChI Key |

PZHYCUFBBDDVKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Reflux Synthesis

The conventional preparation involves condensing equimolar quantities of 4-methylbenzaldehyde and 4-nitroaniline in ethanol under acidic conditions. Hydrochloric acid (HCl) or acetic acid (AcOH) catalyzes imine bond formation, with reflux durations ranging from 2–6 hours. The reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the Schiff base.

Reaction Conditions:

-

Molar Ratio: 1:1 (aldehyde:amine)

-

Catalyst: 0.1–0.5 M HCl or AcOH

-

Temperature: 70–80°C

Purification:

Crude products are purified via recrystallization using acetonitrile or ethanol, yielding crystalline solids with >95% purity.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction times from hours to minutes. A study by Celik and Kuzu (2019) demonstrated that 4-methylbenzaldehyde and 4-nitroaniline, irradiated at 300 W for 5–10 minutes in ethanol, achieve yields of 82–89%. Microwave energy enhances molecular collisions, accelerating imine formation without compromising product quality.

Optimized Parameters:

Advantages:

-

Reduced energy consumption.

-

Minimal side products compared to thermal methods.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Grinding 4-methylbenzaldehyde and 4-nitroaniline in a ball mill with catalytic p-toluenesulfonic acid (PTSA) produces the Schiff base in 70–75% yield within 30 minutes. This method eliminates solvent use, aligning with green chemistry principles.

Conditions:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Parameters such as residence time (10–15 minutes) and temperature (80°C) are tightly controlled, achieving batch yields of 85–90% with >99% purity.

Key Metrics:

-

Throughput: 5–10 kg/hour

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

-

Downstream Processing: In-line crystallization and filtration

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

FTIR spectra confirm imine (C=N) stretching vibrations at 1681 cm⁻¹ and nitro (N=O) absorptions at 1334–1458 cm⁻¹. Absence of NH₂ peaks (~3383 cm⁻¹) validates complete condensation.

Table 1: FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=N Stretch | 1681 | Imine bond |

| N=O Stretch | 1334–1458 | Nitro group |

| C-H Aromatic | 3074–2843 | Benzene rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

¹³C NMR confirms the imine carbon at δ 160.2 ppm and nitro group at δ 148.5 ppm.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Efficiency

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Reflux | 2–6 hours | 65–78 | 95 |

| Microwave-Assisted | 5–10 min | 82–89 | 98 |

| Solvent-Free | 30 min | 70–75 | 94 |

| Continuous Flow | 10–15 min | 85–90 | 99 |

Challenges and Optimization Strategies

Byproduct Formation

Incomplete condensation may yield unreacted 4-nitroaniline, detectable via thin-layer chromatography (TLC). Optimization strategies include:

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-methylbenzylidene)-4-aminoaniline.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of N-(4-methylbenzylidene)-4-aminoaniline.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Corrosion Inhibition

One of the most significant applications of N-(4-methylbenzylidene)-4-nitroaniline is its role as a corrosion inhibitor in acidic media. Studies have shown that this compound effectively inhibits corrosion on mild steel surfaces by acting as both an anodic and cathodic inhibitor.

Case Study: Corrosion Inhibition

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques were employed to evaluate the inhibition efficiency.

- Findings : The results indicated that the compound significantly reduced corrosion rates, demonstrating high efficiency at lower concentrations. The inhibition mechanism was attributed to the adsorption of the compound on the metal surface, forming a protective layer.

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its biological activity. It has been studied for its antimicrobial properties and as a potential candidate for drug development.

Case Study: Antimicrobial Activity

- Methodology : The compound was tested against various bacterial strains using agar diffusion methods.

- Results : It exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Material Science Applications

In material science, this compound is explored for its role in dye-sensitized solar cells (DSSCs). Its unique electronic properties make it suitable for enhancing the efficiency of light absorption in photovoltaic devices.

Case Study: Dye-Sensitized Solar Cells

- Methodology : The compound was incorporated into a solar cell matrix, and its performance was evaluated under standard illumination conditions.

- Results : The incorporation of this compound led to improved light absorption and conversion efficiency compared to traditional dyes used in DSSCs.

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Corrosion Inhibition | EIS and Potentiodynamic Polarization | Significant reduction in corrosion rates |

| Antimicrobial Activity | Agar Diffusion Method | Notable antibacterial activity against tested strains |

| Material Science (DSSCs) | Performance Evaluation | Improved light absorption and efficiency |

Mechanism of Action

The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or the induction of oxidative stress, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

Key Trends :

- Electron-donating groups (e.g., CH₃, OCH₃) enhance inhibition by strengthening donor-acceptor bonds with metal surfaces.

- Bulky substituents (e.g., OCH₃) reduce efficiency due to steric effects.

Optical and Electronic Properties

Key Trends :

- Stronger electron-withdrawing groups (e.g., NO₂, Cl) paired with electron donors (e.g., CH₃, N(CH₃)₂) enhance NLO properties.

- Asymmetrical substitution patterns improve hyperpolarizability.

Crystal Packing and Mechanical Behavior

Key Trends :

- Methyl and nitro groups promote dynamic disorder in crystals, enabling reversible conformational changes.

- Halogen substituents (e.g., Cl, F) induce anisotropic packing, leading to thermosalient or elastic properties.

Key Trends :

- Nitroaniline derivatives exhibit antimicrobial activity when integrated into heterocyclic frameworks.

- Catalytic methods (e.g., Cu/HMPC) improve Schiff base synthesis efficiency compared to traditional alkylation.

Biological Activity

N-(4-methylbenzylidene)-4-nitroaniline, a Schiff base compound, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzylidene group and a nitro substituent on the aniline moiety. The synthesis typically involves the condensation reaction between 4-nitroaniline and 4-methylbenzaldehyde, often catalyzed by acids such as hydrochloric or acetic acid under reflux conditions. The reaction process can be optimized for industrial applications through continuous flow reactors to improve yield and efficiency.

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity. A study evaluated various Schiff bases against different bacterial strains, revealing that this compound showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting its potential role in preventing oxidative stress-related damage in biological systems. The presence of the nitro group is thought to enhance its electron-donating ability, contributing to its antioxidant properties .

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This property positions it as a potential lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to form Schiff base linkages with biological macromolecules, altering their conformation and function. The nitro group may also participate in redox reactions, enhancing the compound's reactivity and interaction with cellular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of Schiff bases found that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for N-(4-methylbenzylidene)-4-nitroaniline, and how can purity be maximized?

The compound is synthesized via condensation of 4-nitroaniline with 4-methylbenzaldehyde under acidic or thermal conditions. Methodological optimization includes:

- Solvent selection : Ethanol or methanol for improved solubility and reaction homogeneity .

- Catalysts : Use of acetic acid or p-toluenesulfonic acid to accelerate Schiff base formation .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹ in IR; δ 8.3–8.5 ppm for aromatic protons in ¹H NMR) .

- X-ray diffraction : Resolves molecular conformation and crystallographic packing. For example, revealed dynamic pedal motion disorder in analogous Schiff bases via temperature-dependent X-ray studies .

Q. How can the molar absorptivity of this compound be determined for quantitative analysis?

Prepare a stock solution in DMSO and dilute in Tris buffer (pH 8.4). Measure absorbance at 405 nm, 445 nm, and 458 nm using incremental additions to construct a calibration curve. Molar absorptivity (ε) is derived from the slope of absorbance vs. concentration .

Advanced Research Questions

Q. What mechanisms underlie the conformational dynamics of this compound in the solid state?

X-ray diffraction studies on analogous compounds (e.g., N-(4-nitrobenzylidene)aniline) reveal dynamic disorder due to pedal motion of the benzylidene group. This motion is temperature-dependent and can be quantified via crystallographic refinement at 100–300 K .

Q. How does this compound degrade in aerobic environments, and what enzymes are involved?

Biodegradation pathways involve two monooxygenase steps prior to aromatic ring cleavage, as identified in 4-nitroaniline derivatives. Genomic annotation and enzyme assays (e.g., cloned monooxygenases) are used to validate metabolic pathways .

Q. What experimental strategies mitigate the compound’s toxicity in biological systems?

- Structure-activity relationships (SAR) : Modify the methyl or nitro groups to reduce mutagenicity .

- Encapsulation : Use nanocomposite materials (e.g., copper molybdate-doped aluminium phosphate) for controlled release and reduced environmental toxicity .

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

Q. What advanced materials are effective in photocatalytic degradation of this compound?

Heterostructured nanocomposites (e.g., CuMoO₄-doped AlPO₄) under UV/solar irradiation achieve >90% degradation efficiency. Key parameters include bandgap engineering and surface area optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.